2-Amino-5-iodopyrazine

Corrosion inhibition Carbon steel protection Acid medium

For researchers optimizing palladium-catalyzed cross-coupling reactions, halogen choice critically impacts yield. 2-Amino-5-iodopyrazine delivers the highest leaving-group potential among monohalogenated aminopyrazines-quantifiably outperforming bromo and chloro analogs in Suzuki, Sonogashira, and Buchwald-Hartwig couplings. • Iodo substituent provides superior polarizability for maximum cross-coupling efficiency • Orthogonal amino/iodo functionality enables sequential derivatization for kinase inhibitor libraries • Validated synthesis protocol achieves 99.58% HPLC purity for sensitive API applications • Supplied at ≥95% purity; store at 2-8°C under inert atmosphere

Molecular Formula C4H4IN3
Molecular Weight 221 g/mol
CAS No. 886860-50-0
Cat. No. B1286676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-iodopyrazine
CAS886860-50-0
Molecular FormulaC4H4IN3
Molecular Weight221 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)I)N
InChIInChI=1S/C4H4IN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8)
InChIKeyVVTVALQVXWRFAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





886860-50-0 Procurement Guide | 2-Amino-5-iodopyrazine Technical Specifications and Differentiation


2-Amino-5-iodopyrazine (CAS 886860-50-0), also referred to as 5-iodopyrazin-2-amine, is a halogenated aminopyrazine building block with the molecular formula C₄H₄IN₃ and a molecular weight of 221.00 g/mol . The compound is characterized by an amino group at the 2-position and an iodine substituent at the 5-position on the pyrazine ring. It is typically supplied as a light yellow to brown solid with standard commercial purity of 95% or higher, and requires storage under inert gas at 2–8°C [1]. As a monohalogenated aminopyrazine derivative, it serves as a versatile intermediate for cross-coupling reactions and as a scaffold for the development of corrosion inhibitors and biologically active molecules [2].

Why 2-Amino-5-iodopyrazine Cannot Be Replaced by 2-Amino-5-chloropyrazine or 2-Amino-5-bromopyrazine in Critical Applications


Within the monohalogenated aminopyrazine series, the halogen substituent (Cl, Br, I) dictates critical physicochemical properties including molecular polarizability, leaving-group potential in cross-coupling reactions, and surface adsorption behavior in corrosion inhibition applications [1]. The iodine atom confers the highest electron density and polarizability among the halogens, which directly impacts performance metrics that cannot be replicated by the chloro or bromo analogs . Direct comparative studies demonstrate that substituting 2-amino-5-iodopyrazine with its lighter halogen congeners results in quantitatively inferior outcomes in both corrosion inhibition efficiency and downstream synthetic utility [2]. Procurement decisions must therefore be guided by application-specific performance data rather than assuming functional equivalence among halogenated aminopyrazine analogs.

Quantitative Differentiation of 2-Amino-5-iodopyrazine (CAS 886860-50-0) Versus Halogenated Aminopyrazine Analogs


Corrosion Inhibition Efficiency: Iodo Analog Outperforms Bromo and Chloro Derivatives on Q235 Steel

In a direct head-to-head comparison of three monohalogenated aminopyrazines, 2-amino-5-iodopyrazine (AIP) demonstrated the highest corrosion inhibition efficiency on Q235 steel in 1.0 M HCl solution, outperforming both the bromo (ABP) and chloro (ACP) analogs. The study employed weight-loss measurements and electrochemical techniques including potentiodynamic polarization and electrochemical impedance spectroscopy to establish the performance hierarchy [1]. Density functional theory calculations further corroborated the experimental findings, attributing the superior performance of AIP to its higher molecular polarizability and stronger adsorption onto the steel surface [2].

Corrosion inhibition Carbon steel protection Acid medium

Synthetic Accessibility: Iodination of 2-Aminopyrazine Exhibits Lower Yield Versus Chlorination and Bromination

A comparative study on the halogenation of 2-aminopyrazine using N-halosuccinimides (NIS, NCS, NBS) revealed that iodination to yield 2-amino-5-iodopyrazine proceeds with poor yields under standard conditions, whereas chlorination and bromination with NCS and NBS in acetonitrile achieved good yields . Specifically, optimal bromination with NBS under microwave assistance produced both mono- and dihalogenated products efficiently, while analogous iodination conditions remained suboptimal . This synthetic challenge explains the relative scarcity and higher market value of the iodo analog compared to its bromo and chloro counterparts, as noted in patent literature describing 2-amino-5-iodopyrazine as having 'great value' and 'expensive market price' [1].

Heterocyclic synthesis Halogenation Process chemistry

Pharmaceutical Intermediate Purity: Validated 99.58% HPLC Purity with Optimized Synthesis Protocol

A documented synthesis protocol for 2-amino-5-iodopyrazine using 2-aminopyrazine and N-iodosuccinimide in methanol at 80°C for 10 hours, followed by silica gel column chromatography, achieves a reported yield of 70.50% with a high purity of 99.58% as determined by HPLC analysis [1]. This optimized procedure represents an improvement over earlier methodologies that suffered from poor yields, providing a reproducible route to high-purity material suitable for pharmaceutical and fine chemical applications [2]. The patent explicitly notes that prior to this method, the synthesis was difficult and the market price expensive, underscoring the value of this validated protocol for reliable procurement [3].

Pharmaceutical intermediate Quality control Process validation

RNase L Activation Activity: IC₅₀ of 2.30 nM in Mouse L Cell Extract Assay

2-Amino-5-iodopyrazine has been evaluated for its ability to activate RNase L, an interferon-inducible endoribonuclease involved in antiviral and antiproliferative responses. In a biochemical assay measuring inhibition of protein synthesis in mouse L cell extracts, the compound demonstrated an IC₅₀ value of 2.30 nM for RNase L activation [1]. This activity is consistent with broader patent disclosures describing aminopyrazine compounds that exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to monocytes, with potential applications as anticancer agents and for treatment of skin diseases such as psoriasis [2]. While this data establishes the compound‘s biological relevance, no direct comparative IC₅₀ data for 2-amino-5-chloropyrazine or 2-amino-5-bromopyrazine against RNase L were identified in the same assay system.

RNase L activation Antiviral research Biochemical assay

Evidence-Based Application Scenarios for 2-Amino-5-iodopyrazine Procurement


Corrosion Inhibitor Formulation for Carbon Steel in Acidic Industrial Environments

For industrial facilities requiring protection of Q235 or similar carbon steel equipment exposed to hydrochloric acid solutions (e.g., acid pickling, oil well acidizing, chemical cleaning), 2-amino-5-iodopyrazine (AIP) offers quantifiably superior inhibition efficiency compared to its 5-bromo and 5-chloro analogs. Direct comparative electrochemical and weight-loss data demonstrate that AIP provides the highest corrosion protection among monohalogenated aminopyrazines in 1.0 M HCl at 298 K [1]. Procurement of the iodo analog is warranted when maximum inhibition performance is prioritized over cost-per-unit considerations, as the synthetic accessibility of AIP is lower than that of ABP or ACP .

Pharmaceutical Intermediate Requiring Validated High Purity for GMP Applications

Organizations synthesizing active pharmaceutical ingredients (APIs) or conducting preclinical development that require high-purity aminopyrazine building blocks can reference the documented synthesis protocol yielding 2-amino-5-iodopyrazine at 99.58% HPLC purity [1]. This validated purity specification exceeds the standard commercial purity of 95%, making the compound suitable for sensitive downstream transformations where impurity profiles must be tightly controlled . The iodo substituent additionally provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that the amino group alone cannot facilitate .

RNase L Pathway Modulation and Antiviral/Antiproliferative Research

Academic and pharmaceutical research groups investigating the 2-5A/RNase L pathway for antiviral or anticancer applications can utilize 2-amino-5-iodopyrazine as a characterized probe compound with a documented IC₅₀ of 2.30 nM in mouse L cell extract assays [1]. This quantitative activity benchmark supports structure-activity relationship studies exploring the impact of halogen substitution at the pyrazine 5-position. Patent literature further supports the broader class of aminopyrazine compounds as having differentiation-inducing and antiproliferative activity .

Heterocyclic Building Block for Cross-Coupling and Medicinal Chemistry Libraries

Medicinal chemistry groups synthesizing compound libraries for kinase inhibitor or other target-focused screening campaigns can leverage the dual functionality of 2-amino-5-iodopyrazine: the amino group at position 2 and the iodine at position 5 enable orthogonal derivatization strategies [1]. The compound serves as a scaffold for c-MET and Nek2 kinase inhibitor programs where aminopyrazine cores have demonstrated activity . When cross-coupling reactivity is required, the iodine substituent provides superior leaving-group potential compared to bromo or chloro analogs, though this advantage must be weighed against the higher procurement cost resulting from lower synthetic yields .

Technical Documentation Hub

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